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Compound of Interest

Compound Name: Caspase-1 Inhibitor I

Cat. No.: B8101268

Get Quote

Executive Summary & Mechanistic Definition
Caspase-1 Inhibitor I typically refers to Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde) or

its cell-permeable analogs like Z-YVAD-FMK. These inhibitors mimic the tetrapeptide

recognition sequence of Caspase-1 substrates.

Primary Target: Caspase-1 (Interleukin-1

Converting Enzyme, ICE).[1][2][3]

Mechanism: Competitive inhibition. The YVAD motif occupies the catalytic pocket (S1-S4

subsites), preventing the entry of natural substrates like Pro-IL-1

and Gasdermin D (GSDMD).

Reversibility:

Ac-YVAD-CHO: Reversible (Transition state analog).

Z-YVAD-FMK: Irreversible (Forms a covalent thioether bond with the active site Cysteine-

285).
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The Species Challenge: Human vs. Mouse
While Caspase-1 is evolutionarily conserved, the substrate sequences it recognizes differ

slightly between species.

Human Pro-IL-1

Cleavage Site:...YVHD^APVR... (Tyrosine-Valine-Histidine-Aspartic Acid).

Mouse Pro-IL-1

Cleavage Site:...YVSD^VPIR... (Tyrosine-Valine-Serine-Aspartic Acid).

Why YVAD Works in Both: The synthetic YVAD sequence is a consensus motif optimized for

the hydrophobic S4 pocket (Tyrosine) and the stringent S1 pocket (Aspartic Acid). It binds with

high affinity to both human and murine Caspase-1, although potency shifts occur due to the

S2/S3 subsite variations (Histidine vs. Serine).

Comparative Potency Analysis
The following table contrasts Caspase-1 Inhibitor I (Ac-YVAD-CHO) with its permeable analog

(Z-YVAD-FMK) and the clinical standard (VX-765).
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Feature
Caspase-1 Inhibitor I

(Ac-YVAD-CHO)

Z-YVAD-FMK (Cell-

Permeable)

VX-765

(Belnacasan)

Binding Mode Reversible (Aldehyde)
Irreversible

(Fluoromethylketone)

Reversible (Covalent

modification)

Ki (Enzymatic)
~1–10 nM (Human

Casp-1)

< 2 nM (Human Casp-

1)

0.8 nM (Human Casp-

1)

Cell Permeability

Low (Requires

electroporation or high

conc.)

High (Due to Z-group

& FMK)

High (Prodrug VRT-

043198)

Effective Conc. (Cell)
50–100

M

10–50

M

0.5–5

M

Species Potency Human > Mouse
Human

Mouse

Human

Mouse

Selectivity
High for Casp-1 vs

Casp-3

High for Casp-1; Low

cross-reactivity with

Casp-4/5

Extremely High

(>100x vs Casp-4)

Critical Note: For cell-based assays (PBMC/BMDM), Z-YVAD-FMK is the preferred "Inhibitor I"

variant due to permeability. Pure Ac-YVAD-CHO poorly penetrates intact membranes.

Experimental Workflow: Potency Evaluation
To objectively evaluate potency, you must use a two-signal inflammasome activation model.

A. Model Systems
Human: Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytes.
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Mouse: Bone Marrow-Derived Macrophages (BMDMs).

B. Protocol: NLRP3 Inflammasome Inhibition Assay
This protocol validates inhibitor potency by measuring IL-1

release (ELISA) and Pyroptosis (LDH release).

Step 1: Cell Preparation
Seed Cells: Plate

cells/well in 24-well plates.

Differentiation (THP-1 only): Treat with 100 nM PMA for 3 hours, then rest for 24 hours.

Step 2: Priming (Signal 1)
Action: Treat cells with LPS (Lipopolysaccharide) to upregulate Pro-IL-1

and NLRP3 expression.

Concentration: 100 ng/mL (Ultrapure LPS, E. coli O111:B4).

Duration: 3–4 hours.

Checkpoint: Without priming, Caspase-1 activation will not yield detectable IL-1

.

Step 3: Inhibitor Treatment
Action: Apply Caspase-1 Inhibitor I (Z-YVAD-FMK) in a dose-response curve.

Doses: 0, 1, 5, 10, 20, 50

M.

Timing: Add 30–60 minutes prior to the activation signal (Signal 2).

Control: Include a Vehicle Control (DMSO < 0.1%) and a Pan-caspase control (Z-VAD-FMK).
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Step 4: Activation (Signal 2)
Action: Add ATP or Nigericin to trigger NLRP3 assembly and Caspase-1 activation.

Concentration: 5 mM ATP or 10

M Nigericin.

Duration: 45–60 minutes.

Step 5: Readouts
Supernatant Collection: Spin down at 500xg for 5 min to remove debris.

IL-1

ELISA: Measure mature cytokine release. (Primary potency metric).

LDH Assay: Measure Lactate Dehydrogenase release to quantify pyroptosis (cell death).

Western Blot (Lysate + Sup): Probe for Pro-Caspase-1 (p45) vs. Cleaved Caspase-1

(p20/p10).

Success Criteria: Inhibitor should reduce IL-1

and LDH but not prevent Pro-Caspase-1 cleavage (if the inhibitor binds the active site
after activation) or prevent it (if it disrupts dimerization). Note: YVAD-FMK binds the active
site, often trapping the enzyme in a processed but inactive state, or preventing
autoproteolysis depending on kinetics.

Mechanistic Visualization (NLRP3 Pathway)
The following diagram illustrates the Two-Signal model and the precise intervention point of

Caspase-1 Inhibitor I.
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Caption: The Two-Signal Model of NLRP3 Inflammasome activation. Caspase-1 Inhibitor I
(Blue) irreversibly binds the active catalytic site, blocking the conversion of Pro-IL-1

and GSDMD cleavage.

Data Interpretation & Troubleshooting
Calculating Potency (IC50)
Normalize your ELISA data to the "No Inhibitor" control (100% Activity) and "Unstimulated"

control (0% Activity).

Common Pitfalls
Permeability Failure: If using Ac-YVAD-CHO in whole cells, you may see IC50 > 100

M. Switch to Z-YVAD-FMK or use electroporation.

Non-Specific Toxicity: High doses (>50

M) of FMK inhibitors can cause non-specific cell death. Always check LDH release in
unstimulated cells treated with the inhibitor.
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Mouse Caspase-11 Interference: In mouse BMDMs, cytosolic LPS activates Caspase-11

(non-canonical). Z-YVAD-FMK is less potent against Caspase-11 than Caspase-1. If your

stimulus is intracellular LPS (e.g., via transfection or Cholera Toxin B), YVAD inhibition may

be incomplete.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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